1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a synthetic compound characterized by its unique molecular structure and potential applications in scientific research. The compound has the molecular formula and a molecular weight of approximately 395.83 g/mol. It is recognized for its sulfonamide linkage and spirocyclic structure, which contribute to its biological activity and chemical properties.
This compound falls under the category of organic compounds, specifically within the class of sulfonamides. Its structure includes a spirocyclic moiety, which is significant in medicinal chemistry due to its ability to interact with biological targets. The presence of halogen substituents (chlorine and fluorine) suggests potential bioactivity, making it a candidate for further pharmacological studies.
The synthesis of 1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one typically involves multi-step organic reactions. One common method includes:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are crucial for optimizing yield and purity but are not explicitly detailed in the available literature .
The molecular structure of 1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one can be represented using various chemical notation systems:
InChI=1S/C18H15ClFNO4S/c19-15-10-12(6-7-16(15)20)26(23,24)21-9-3-8-18(11-21)14-5-2-1-4-13(14)17(22)25-18/h1-2,4-7,10H,3,8-9,11H2
C1CC2(CN(C1)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4C(=O)O2
These representations highlight the compound's complex arrangement of atoms and functional groups, which are essential for understanding its reactivity and potential interactions in biological systems.
The compound can participate in various chemical reactions typical for sulfonamides and spiro compounds:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
Potential mechanisms could involve:
Further studies are required to clarify these mechanisms through biochemical assays and molecular modeling approaches .
The physical and chemical properties of 1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one include:
These properties influence its solubility, stability, and reactivity in various environments, making them critical for both laboratory handling and potential applications in drug development .
This compound has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: